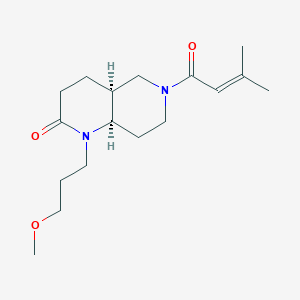
N~4~-(2,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
DMXAA’s mechanism of action is not fully understood. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which are involved in the immune response to cancer. DMXAA has also been shown to disrupt blood vessels in tumors, leading to reduced blood flow and oxygen supply to the tumor.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha and IFN-alpha, as well as other immune system molecules. DMXAA has also been shown to disrupt blood vessels in tumors, leading to reduced blood flow and oxygen supply to the tumor. Additionally, DMXAA has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One advantage of using DMXAA in lab experiments is its ability to induce the production of cytokines, which can be useful for studying the immune response to cancer. DMXAA’s ability to disrupt blood vessels in tumors can also be useful for studying the effects of reduced blood flow and oxygen supply on tumor growth. However, DMXAA’s mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for DMXAA research. One area of interest is the development of DMXAA-based therapies for cancer. Another area of interest is the development of new drugs that target the same pathways as DMXAA. Additionally, further research is needed to fully understand DMXAA’s mechanism of action and to identify any potential side effects or limitations of its use.
Synthesis Methods
DMXAA can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2,4-dimethylbenzaldehyde with diethyl malonate to form a substituted piperidine intermediate. This intermediate is then reacted with methylamine to form DMXAA. The final product is obtained through purification by recrystallization.
Scientific Research Applications
DMXAA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in various preclinical models, including mouse, rat, and human cancer cell lines. DMXAA has also been shown to enhance the activity of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-6-15(13(2)11-12)18-16(21)14-7-9-20(10-8-14)17(22)19(3)4/h5-6,11,14H,7-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQSWNXHBPXAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)